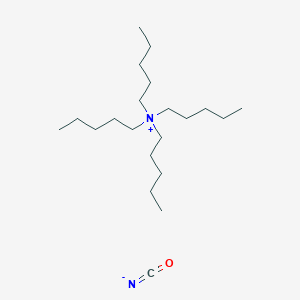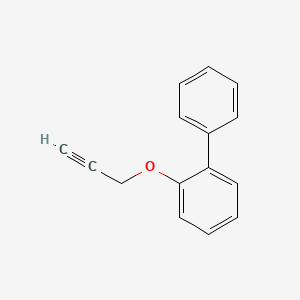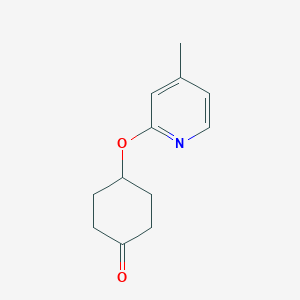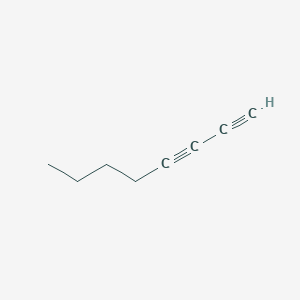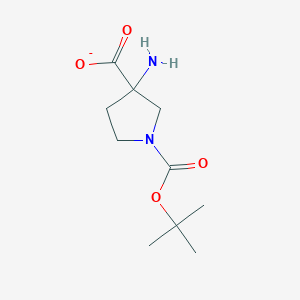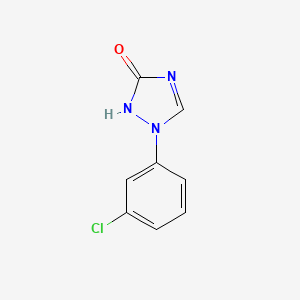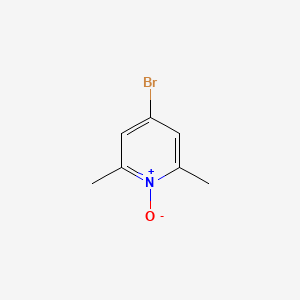![molecular formula C13H16N2O6S B8608906 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide](/img/structure/B8608906.png)
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is an organic compound with the molecular formula C13H16N2O6S. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a cyclohexanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide typically involves the nitration of a suitable precursor, followed by sulfonation and subsequent reactions to introduce the cyclohexanone moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-nitroacetophenone
- 4-Methoxy-3-nitrobenzaldehyde
- 4-Methoxy-3-nitrobenzamide
Uniqueness
3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H16N2O6S |
|---|---|
Peso molecular |
328.34 g/mol |
Nombre IUPAC |
3-nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O6S/c14-22(19,20)11-4-5-13(12(7-11)15(17)18)21-8-9-2-1-3-10(16)6-9/h4-5,7,9H,1-3,6,8H2,(H2,14,19,20) |
Clave InChI |
PLQROVOOPMDLSI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
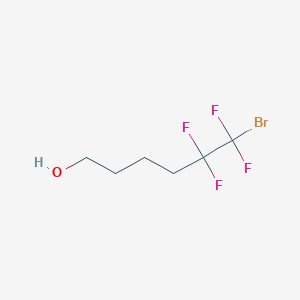
![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
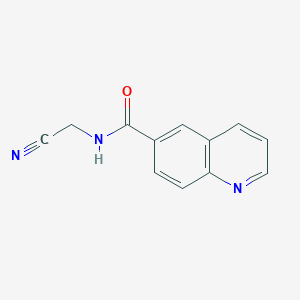

![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
